2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL

Description

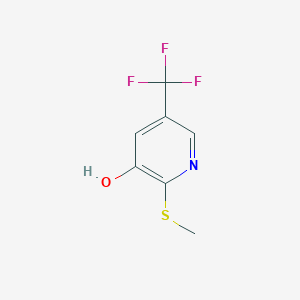

2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 3, a trifluoromethyl (-CF₃) group at position 5, and a methylsulfanyl (-SCH₃) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether moiety (-SCH₃) may influence electronic properties and intermolecular interactions. Its pyridine core and substituent arrangement align with bioactive compounds reported in fungicidal and herbicidal research .

Properties

IUPAC Name |

2-methylsulfanyl-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c1-13-6-5(12)2-4(3-11-6)7(8,9)10/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCINYCQRDZRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=N1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Core Formation

The trifluoromethyl-substituted pyridine scaffold is often synthesized via cyclocondensation reactions . For example, ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane can react under heating (160–180°C) to form intermediates like 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol. While this example pertains to pyrimidines, analogous pyridine syntheses employ halogenated precursors and cross-coupling reactions.

Example Reaction Conditions:

Methylsulfanyl Group Introduction

The methylsulfanyl group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) using methylthiolate or via Mitsunobu reactions . Patent WO2017198812A2 highlights the use of triphenylphosphine and methylthio reagents in tetrahydrofuran (THF) at low temperatures.

Critical Parameters:

Hydroxylation at Position 3

Hydroxylation is achieved through alkaline hydrolysis of a protected intermediate. For instance, treating a tosylated precursor with sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature yields the free hydroxyl group.

Optimization Insights:

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Key Step | Yield | Scalability |

|---|---|---|---|

| Cyclocondensation | Pyridine core formation | 60–75% | Industrial (no cryogenic conditions) |

| Nucleophilic substitution | Methylsulfanyl introduction | 80% | Moderate (sensitive to moisture) |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkoxides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridine derivatives.

Substitution: Ethers and esters.

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group is known for its ability to improve the pharmacokinetic properties of drugs, making them more effective. This compound has been investigated for its potential as an anticancer agent.

Anticancer Properties

Research has indicated that compounds containing the trifluoromethyl group exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridine with trifluoromethyl groups can inhibit cell proliferation in various cancer cell lines.

Case Study:

A study investigated the antiproliferative effects of a related compound on pancreatic cancer cell lines, demonstrating IC50 values as low as 0.051 µM against BxPC-3 cells, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL | BxPC-3 | 0.051 |

| This compound | Panc-1 | 0.066 |

| Control Drug (e.g., Doxorubicin) | Various | Varies |

Agricultural Applications

The compound's properties extend to agricultural applications, particularly as a potential herbicide or plant growth regulator.

Herbicidal Activity

Research has explored the use of pyridine derivatives in herbicides due to their effectiveness in controlling weed species. Studies utilizing directly coupled HPLC-NMR-MS/MS have identified metabolites of similar compounds in hydroponically grown plants, suggesting their potential environmental impact and efficacy .

Case Study:

In a laboratory study, the herbicide fluazifop-P-butyl was monitored alongside its degradation products in agricultural soils, providing insights into the environmental fate of such compounds .

| Herbicide | Application Rate | Efficacy (%) |

|---|---|---|

| Fluazifop-P-butyl | 1 kg/ha | 85% control of grass species |

| Related Pyridine Derivative | TBD | TBD |

Chemical Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity.

Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for more efficient production of trifluoromethylated compounds. Techniques such as palladium-catalyzed amination reactions have shown promise in synthesizing these derivatives with high yields .

Synthesis Overview:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, while the methylsulfanyl group may participate in covalent interactions, leading to modulation of the target’s activity.

Comparison with Similar Compounds

2-Amino-5-(trifluoromethyl)pyridin-3-ol (CAS: 1227586-78-8)

- Substituents: Amino (-NH₂) at position 2, hydroxyl (-OH) at 3, and -CF₃ at 3.

- Key Differences: Replacement of -SCH₃ with -NH₂ alters electronic properties and hydrogen-bonding capacity. The amino group may enhance solubility but reduce stability compared to the thioether.

- Activity: No explicit biological data are provided, but amino-pyridine derivatives are often explored as intermediates in drug synthesis .

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

- Substituents : Iodo (-I) at position 3, -CF₃ at 5, and -OH at 2.

- However, iodine’s bulkiness may sterically hinder interactions compared to smaller groups like -SCH₃ .

Heterocyclic Analogues with Trifluoromethyl and Thioether Groups

1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5g)

- Structure : Oxadiazole core with -CF₃ and substituted benzylthio groups.

- Activity : Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. The thioether and -CF₃ groups were critical for binding to succinate dehydrogenase (SDH) in molecular docking studies .

Fluorinated Pyridine Derivatives

2-Fluoro-5-(4-fluorophenyl)pyridine

- Substituents : Fluoro (-F) at position 2 and 4-fluorophenyl at 4.

- Key Differences : Fluorine’s electronegativity and small size contrast with the -CF₃ group’s bulk and lipophilicity. This compound’s activity (as a precursor) underscores fluorine’s role in tuning pharmacokinetic properties .

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

- Substituent Effects : The -CF₃ group enhances bioactivity across multiple compounds, as seen in SDH inhibition . The methylsulfanyl group in the target compound may similarly improve membrane permeability.

- Gaps in Data : Direct biological studies on this compound are absent in the provided evidence. Predictions are inferred from analogues.

- Future Directions : Synthesis and testing of the target compound against SDH or related enzymatic targets could validate its agrochemical utility.

Biological Activity

2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both the methylsulfanyl and trifluoromethyl groups contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of a hydroxyl group, which enhances its solubility and potential biological interactions compared to other pyridine derivatives lacking this functionality.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl and methylsulfanyl groups exhibit notable antimicrobial properties. For instance, a series of trifluoromethylpyridine derivatives showed varying degrees of activity against plant pathogens such as Xanthomonas oryzae (Xoo) and Ralstonia solanacearum. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing that derivatives with the methylsulfanyl group exhibited enhanced antibacterial activity compared to their thioether counterparts .

| Compound | MIC (mg/L) against Xoo | MIC (mg/L) against R. solanacearum |

|---|---|---|

| E1 | 40 | 75 |

| E3 | 9 | 53 |

| E11 | 38 | 31 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicated that this compound exhibits significant growth inhibition in tumorigenic cells while sparing healthy cells. Specifically, compounds derived from similar scaffolds showed IC50 values ranging from 22.4 µM to 44.4 µM against multiple human cancer cell lines, outperforming standard chemotherapeutics like Doxorubicin in some cases .

| Cell Line | IC50 (µM) of Compound | IC50 (µM) of Doxorubicin |

|---|---|---|

| PACA2 | 22.4 | 52.1 |

| A431 | 44.4 | - |

Enzyme Inhibition

The mechanism of action for this compound includes inhibition of specific enzymes involved in critical biochemical pathways. For example, it has been reported to inhibit calcium/calmodulin-stimulated adenylyl cyclase activity, which is pivotal in signal transduction pathways associated with cancer progression . This inhibition was characterized by selective activity over other isoforms, indicating a potential therapeutic window for further development.

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

- Study on Cancer Cell Lines : Research conducted on various human cancer cell lines demonstrated that derivatives containing the methylsulfanyl group significantly inhibited cell proliferation without affecting normal cells, suggesting a targeted approach to cancer therapy.

- Antimicrobial Efficacy : Comparative studies with commercial antibacterial agents showed that certain derivatives of this compound were more effective against specific pathogens, indicating its potential use in agricultural applications as well.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL be optimized for higher yields?

- Methodological Approach :

- Reaction Conditions : Optimize solvent systems (e.g., DMF, THF) and temperature (80–120°C) to balance reactivity and stability of intermediates. For example, trifluoromethyl groups may require anhydrous conditions to prevent hydrolysis .

- Catalysts : Screen transition metal catalysts (e.g., Pd/C, CuI) or base catalysts (e.g., K₂CO₃) to enhance sulfanyl group incorporation. Evidence from similar pyridine derivatives suggests palladium catalysts improve coupling efficiency .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (>95%) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Approach :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylsulfanyl at C2, trifluoromethyl at C5). Compare with databases for pyridine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding interactions, as demonstrated for related fluorinated pyridines .

Q. What are the critical storage and stability considerations for this compound?

- Methodological Approach :

- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the methylsulfanyl group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfoxide derivatives) indicate susceptibility to oxidation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Approach :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C-S bond cleavage).

- Intermediate Trapping : Employ low-temperature NMR (–40°C) or quenching agents (e.g., MeOH) to isolate transient species .

- Computational Modeling : Density Functional Theory (DFT) to map energy barriers for proposed mechanisms, referencing methodologies in fluorinated heterocycles .

Q. What strategies are employed to investigate its potential in medicinal chemistry, such as target binding or structure-activity relationships (SAR)?

- Methodological Approach :

- Target Identification : Screen against kinase or GPCR libraries using fluorescence polarization assays. Similar trifluoromethylpyridines show affinity for inflammatory targets .

- SAR Studies : Synthesize analogs (e.g., replacing methylsulfanyl with methoxy) and evaluate bioactivity. Use regression analysis to correlate substituent effects with potency .

Q. How can computational methods predict the compound’s interactions with biological targets or materials?

- Methodological Approach :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses with proteins (e.g., COX-2). Validate with experimental IC₅₀ values .

- QSAR Modeling : Develop predictive models using descriptors like logP and electrostatic potential, as applied to fluorinated drug candidates .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Approach :

- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .

- Meta-Analysis : Use statistical tools (e.g., forest plots) to aggregate data from multiple studies, accounting for covariates like solvent choice .

Q. What methodologies are used to evaluate its toxicity and environmental safety in lab settings?

- Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.